5-Methoxy-2-nitrophenol

Description

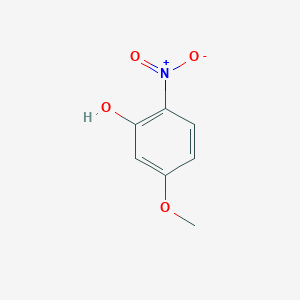

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTULWPODYLFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277212 | |

| Record name | 5-Methoxy-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-14-3 | |

| Record name | 5-Methoxy-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-2-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methoxy-2-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ53BN6LHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, safety information, and biological significance of 5-Methoxy-2-nitrophenol. Detailed experimental protocols for its synthesis, purification, and analysis are included, alongside a discussion of its role in plant defense signaling.

Chemical and Physical Properties

5-Methoxy-2-nitrophenol is a nitroaromatic compound with the molecular formula C₇H₇NO₄.[1] It is a yellow crystalline powder or solid.[2] This compound serves as a valuable reagent in organic synthesis, particularly in the preparation of conformationally constrained spirocycles and phenylsulfonyl aminophenoxybenzoates, which have applications as CCR1 and EP1 receptor antagonists, respectively.[2]

Table 1: Physicochemical Properties of 5-Methoxy-2-nitrophenol

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Appearance | Yellow crystals or powder | [2] |

| Melting Point | 92-94 °C | [2] |

| Boiling Point | 298.4 °C (estimated) | [2] |

| Density | 1.367 g/cm³ (estimated) | [2] |

| pKa | 6.95 ± 0.13 (Predicted) | [2] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [2] |

| CAS Number | 704-14-3 | [1] |

Spectral Data

The structural identification of 5-Methoxy-2-nitrophenol is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Spectral Data for 5-Methoxy-2-nitrophenol

| Technique | Key Peaks/Signals | Reference |

| ¹H NMR | Spectra available, specific shifts depend on solvent. | [3] |

| ¹³C NMR | Spectra available, specific shifts depend on solvent. | |

| Infrared (IR) | Asymmetric N-O stretch: ~1550-1475 cm⁻¹Symmetric N-O stretch: ~1360-1290 cm⁻¹ | [4] |

Safety and Handling

5-Methoxy-2-nitrophenol is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin irritation and serious eye damage, and may cause respiratory irritation.[5]

Table 3: GHS Hazard Information for 5-Methoxy-2-nitrophenol

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Damage | H318: Causes serious eye damage |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P302+P352: IF ON SKIN: Wash with soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Experimental Protocols

Synthesis of 5-Methoxy-2-nitrophenol

A plausible synthesis route for 5-Methoxy-2-nitrophenol involves the diazotization of 5-methoxy-2-nitroaniline (B42563), followed by hydrolysis. This method is adapted from the synthesis of related nitrophenols.

Materials:

-

5-Methoxy-2-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Water (H₂O)

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, dissolve a pre-weighed amount of 5-methoxy-2-nitroaniline in a cold mixture of concentrated sulfuric acid and water with stirring.

-

Cool the mixture in an ice bath and add crushed ice to maintain a low temperature.

-

Slowly add a solution of sodium nitrite in water dropwise while keeping the temperature below 5 °C.

-

Continue stirring for 30 minutes after the addition is complete. A positive test on starch-iodide paper indicates the presence of excess nitrous acid and the completion of diazotization.

-

-

Hydrolysis:

-

In a separate flask, prepare a boiling solution of dilute sulfuric acid.

-

Add the cold diazonium salt solution slowly and carefully to the boiling acid solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, continue boiling for an additional 30 minutes to ensure complete hydrolysis.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature, which should cause the crude 5-Methoxy-2-nitrophenol to precipitate.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.

-

Purification by Recrystallization

Materials:

-

Crude 5-Methoxy-2-nitrophenol

-

Ethanol (or other suitable solvent)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: Place the crude 5-Methoxy-2-nitrophenol in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified 5-Methoxy-2-nitrophenol in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.[6]

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[6]

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

The characteristic absorption bands for the nitro group are expected in the regions of 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).[4]

Biological Role and Signaling Pathway

Recent research has identified 5-Methoxy-2-nitrophenol as a breakdown product of the benzoxazinoid DIMBOA in maize (Zea mays).[7][8] This compound plays a dual role in the plant's defense against herbivores, acting as both a direct defense compound and a modulator of defense responses.[7][8]

Upon tissue damage, such as from herbivory, DIMBOA is released and subsequently breaks down to form 5-Methoxy-2-nitrophenol.[7] This compound has been shown to enhance the wound-induced expression of defense-related genes and the emission of volatile terpenoids, which can act as indirect defenses by attracting natural enemies of the herbivores.[7]

Diagram 1: Biosynthesis and Action of 5-Methoxy-2-nitrophenol in Maize Defense

Caption: Biosynthesis of 5M2NP from DIMBOA upon tissue damage and its subsequent role in maize defense.

Experimental Workflow: Analysis of Wound-Induced Terpenoid Emission

The following diagram outlines a typical workflow for investigating the effect of 5-Methoxy-2-nitrophenol on wound-induced volatile emissions in maize.

Caption: Workflow for analyzing the effect of 5M2NP on maize volatile emissions.

References

- 1. 5-Methoxy-2-nitrophenol | C7H7NO4 | CID 219635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-METHOXY-2-NITROPHENOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Methoxy-2-nitrophenol (CAS: 704-14-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-nitrophenol, with the CAS number 704-14-3, is a valuable chemical intermediate in various fields of chemical synthesis and biological research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in drug discovery and as a modulator of plant defense mechanisms. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are presented and interpreted to aid in its characterization.

Chemical and Physical Properties

5-Methoxy-2-nitrophenol is a yellow crystalline solid. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₄ | [1][2] |

| Molecular Weight | 169.13 g/mol | [1][2] |

| CAS Number | 704-14-3 | [1][2] |

| Melting Point | 92-95 °C | [3] |

| Boiling Point | 298.4 °C (estimated) | [4] |

| Appearance | Yellow crystals or powder | [4] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [2] |

| pKa | 6.95 ± 0.13 (Predicted) | [4] |

| LogP | 1.309 | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of 5-Methoxy-2-nitrophenol can be readily achieved using ¹H and ¹³C NMR spectroscopy.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | -OH |

| ~7.5 | d | 1H | Ar-H |

| ~7.3 | dd | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~3.8 | s | 3H | -OCH₃ |

Note: Actual chemical shifts may vary slightly depending on the solvent and concentration. The singlet at approximately 3.8 ppm is characteristic of the methoxy (B1213986) group protons. The aromatic protons appear as a doublet and a doublet of doublets, consistent with the substitution pattern of the benzene (B151609) ring. The phenolic proton is typically a broad singlet.

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~160 | C-OH |

| ~150 | C-NO₂ |

| ~140 | C-OCH₃ |

| ~125 | Ar-CH |

| ~118 | Ar-CH |

| ~110 | Ar-CH |

| ~56 | -OCH₃ |

Note: Predicted chemical shifts. Actual values may vary. The carbon spectrum shows distinct signals for the aromatic carbons, with the carbons attached to the oxygen and nitro groups appearing at lower field. The methoxy carbon signal is typically found around 56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Methoxy-2-nitrophenol displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (methyl) |

| 1600-1580, 1500-1400 | Strong | C=C stretch (aromatic ring) |

| ~1520, ~1340 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 5-Methoxy-2-nitrophenol would be expected to show a molecular ion peak (M⁺) at m/z 169. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da), a methyl group (-CH₃, 15 Da), and a formyl radical (-CHO, 29 Da).

| m/z | Proposed Fragment |

| 169 | [M]⁺ |

| 154 | [M - CH₃]⁺ |

| 139 | [M - NO]⁺ |

| 123 | [M - NO₂]⁺ |

| 108 | [M - NO₂ - CH₃]⁺ |

Experimental Protocols

Synthesis of 5-Methoxy-2-nitrophenol

A common synthetic route to 5-Methoxy-2-nitrophenol involves the nitration of 3-methoxyphenol (B1666288).

Materials:

-

3-Methoxyphenol

-

Nitric acid (70%)

-

Sulfuric acid (98%)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyphenol in dichloromethane and cool the solution in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Workflow for the Synthesis of 5-Methoxy-2-nitrophenol:

Caption: Synthesis of 5-Methoxy-2-nitrophenol workflow.

Purification by Recrystallization

The crude 5-Methoxy-2-nitrophenol can be purified by recrystallization.

Materials:

-

Crude 5-Methoxy-2-nitrophenol

-

Deionized water

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid (the cloud point).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, during which yellow crystals of 5-Methoxy-2-nitrophenol will form.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a desiccator.

Caption: Role of 5-Methoxy-2-nitrophenol in maize defense.

Safety Information

5-Methoxy-2-nitrophenol is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this chemical.

GHS Hazard Statements:

-

H315: Causes skin irritation. [5]* H318: Causes serious eye damage. [6]* H335: May cause respiratory irritation. [5] Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [6]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [6]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

5-Methoxy-2-nitrophenol is a versatile chemical compound with significant applications in organic synthesis and a newly discovered role in plant biology. This guide provides essential technical information for researchers and professionals working with this compound, from its fundamental properties and characterization to detailed experimental procedures and its biological significance. As research continues, the full potential of 5-Methoxy-2-nitrophenol in drug discovery and agricultural science is likely to be further unveiled.

References

An In-depth Technical Guide to 5-Methoxy-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methoxy-2-nitrophenol, its synthesis, and its role as a key intermediate in the development of therapeutic agents. This document details its chemical structure, physicochemical properties, and relevant experimental protocols, and explores its application in the synthesis of C-C chemokine receptor type 1 (CCR1) and prostaglandin (B15479496) E receptor 1 (EP1) antagonists.

Chemical Structure and Formula

5-Methoxy-2-nitrophenol is an aromatic organic compound featuring a benzene (B151609) ring substituted with a hydroxyl group, a nitro group, and a methoxy (B1213986) group.

-

IUPAC Name: 5-methoxy-2-nitrophenol[1]

-

Chemical Formula: C₇H₇NO₄[1]

-

Molecular Weight: 169.13 g/mol [1]

-

CAS Number: 704-14-3[1]

-

Canonical SMILES: COC1=CC(=C(C=C1)--INVALID-LINK--[O-])O[1]

-

InChI Key: NRTULWPODYLFOJ-UHFFFAOYSA-N[1]

Chemical Structure:

Caption: Chemical structure of 5-Methoxy-2-nitrophenol.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Yellow powder or crystals | [2] |

| Melting Point | 92-94 °C | [2] |

| Boiling Point | 298.4°C (estimate) | [2] |

| pKa | 6.95 ± 0.13 (Predicted) | [2] |

| LogP | 1.309 (Computed) | |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of 5-Methoxy-2-nitrophenol is expected to show characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the phenolic group. Asymmetric and symmetric stretching of the nitro group (NO₂) would appear as strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. C-O stretching vibrations for the methoxy and phenol (B47542) groups would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching is expected just above 3000 cm⁻¹, while C=C stretching in the aromatic ring would be seen in the 1450-1600 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The methoxy group would appear as a singlet at around 3.8-4.0 ppm. The hydroxyl proton signal would be a broad singlet with a chemical shift that can vary depending on concentration and solvent. The three aromatic protons would appear as a multiplet or as distinct doublets and a doublet of doublets in the aromatic region (6.5-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The methoxy carbon would be expected to appear around 55-60 ppm. The six aromatic carbons would have signals in the range of 100-170 ppm, with the carbons attached to the oxygen and nitro groups being the most deshielded.

Mass Spectrometry (MS): In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z of 169. The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da), the methoxy group (CH₃O, 31 Da), or a methyl radical (CH₃, 15 Da) from the methoxy group.[3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-Methoxy-2-nitrophenol is not widely published, a common synthetic route involves the nitration of 3-methoxyphenol. The following is a generalized experimental protocol based on standard nitration procedures for activated aromatic rings.

Synthesis of 5-Methoxy-2-nitrophenol from 3-Methoxyphenol

Reaction Scheme:

References

An In-depth Technical Guide to 5-Methoxy-2-nitrophenol: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-nitrophenol, a seemingly simple aromatic compound, has garnered significant interest in recent years due to its newly discovered role in plant biology and its utility as a versatile building block in synthetic chemistry. This technical guide provides a comprehensive overview of 5-Methoxy-2-nitrophenol, covering its discovery, background, physicochemical properties, synthesis, and its involvement in biological pathways. Detailed experimental protocols for its synthesis and characterization are provided, along with quantitative data presented in a structured format for ease of reference.

Discovery and Background

The discovery of 5-Methoxy-2-nitrophenol has unfolded along two distinct paths: its chemical synthesis and its more recent identification as a naturally occurring signaling molecule in plants.

Chemical Synthesis: While the exact first synthesis of 5-Methoxy-2-nitrophenol is not definitively documented in readily available literature, its preparation is based on established principles of aromatic chemistry. A notable synthesis was reported in the journal Synthetic Communications in 1993, which involves the nitration of 3-methoxyphenol (B1666288). This method remains a key route for the laboratory-scale preparation of this compound.

Discovery in Nature: A significant breakthrough in the understanding of 5-Methoxy-2-nitrophenol came from the field of plant biology. In 2023, researchers identified 5-Methoxy-2-nitrophenol (referred to as 5M2NP in the study) as a breakdown product of benzoxazinoids, a class of secondary metabolites crucial for the defense mechanisms of maize (Zea mays).[1][2] This discovery was pivotal as it revealed a previously unknown, naturally occurring signaling molecule involved in plant defense against herbivores. The study demonstrated that upon tissue damage, the benzoxazinoid DIMBOA is converted to 5-Methoxy-2-nitrophenol, which then acts as a direct defense compound and a modulator of defense gene expression.[1][2]

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of 5-Methoxy-2-nitrophenol is essential for its application in research and synthesis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₄ | [3][4] |

| Molecular Weight | 169.13 g/mol | [3][4] |

| CAS Number | 704-14-3 | [4][5] |

| Appearance | Yellow crystalline powder | [6] |

| Melting Point | 92-94 °C | |

| pKa | 6.95 ± 0.13 (Predicted) | |

| LogP | 1.309 (Predicted) | |

| Solubility | Soluble in chloroform (B151607) and methanol. | [5] |

Spectral Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the structural confirmation of 5-Methoxy-2-nitrophenol.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 | d, J=9.0 Hz | 1H | H-3 |

| 6.60 | dd, J=9.0, 2.5 Hz | 1H | H-4 |

| 7.45 | d, J=2.5 Hz | 1H | H-6 |

| 3.85 | s | 3H | -OCH₃ |

| 10.5 (broad) | s | 1H | -OH |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| 157.0 | C-5 |

| 140.5 | C-2 |

| 130.0 | C-1 |

| 125.5 | C-3 |

| 110.0 | C-6 |

| 105.0 | C-4 |

| 56.0 | -OCH₃ |

Experimental Protocols

Synthesis of 5-Methoxy-2-nitrophenol

The following protocol is based on the nitration of 3-methoxyphenol.

Materials:

-

3-Methoxyphenol

-

Nitric acid (70%)

-

Sulfuric acid (98%)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Round bottom flask

-

Beaker

-

Separatory funnel

Procedure:

-

In a round bottom flask cooled in an ice bath, slowly add 10 g of 3-methoxyphenol to 50 mL of dichloromethane with stirring.

-

In a separate beaker, prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of 3-methoxyphenol in dichloromethane over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

-

Slowly pour the reaction mixture over 100 g of crushed ice and stir until the ice has melted.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure 5-Methoxy-2-nitrophenol.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of 5-Methoxy-2-nitrophenol.

Characterization of 5-Methoxy-2-nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 10-20 mg of the synthesized 5-Methoxy-2-nitrophenol in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a proton-decoupled pulse sequence, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Biological Signaling Pathway in Maize Defense

The discovery of 5-Methoxy-2-nitrophenol as a key player in maize defense has unveiled a fascinating biochemical pathway. When a maize plant is damaged by herbivores, a cascade of events is initiated, leading to the production of this defense compound.

The precursor to 5-Methoxy-2-nitrophenol is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), a well-known benzoxazinoid in maize.[7] Upon tissue disruption, DIMBOA is released and undergoes a series of enzymatic and/or spontaneous reactions that result in the formation of 5-Methoxy-2-nitrophenol. This newly formed compound then contributes to the plant's defense in two ways: directly, by acting as an anti-herbivore compound, and indirectly, by modulating the expression of other defense-related genes, leading to a more robust defense response.[1][2]

Maize Defense Signaling Pathway

Caption: The signaling pathway from herbivore damage to the production and action of 5-Methoxy-2-nitrophenol in maize.

Applications in Drug Development and Research

5-Methoxy-2-nitrophenol serves as a valuable starting material and intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its chemical structure, featuring a phenol, a methoxy (B1213986) group, and a nitro group, allows for a variety of chemical transformations.

Specifically, it is used as a reagent in the synthesis of:

-

Conformationally constrained spirocycles: These structures are of interest in medicinal chemistry and are being investigated as antagonists for the CCR1 receptor, which is implicated in inflammatory diseases.[5]

-

Phenylsulfonyl aminophenoxybenzoates: These compounds have been prepared using 5-Methoxy-2-nitrophenol and are being explored as antagonists for the EP1 receptor, a target for pain and inflammation.[5]

The discovery of its role in plant defense also opens up new avenues of research in agriculture, potentially leading to the development of novel, naturally-derived pesticides or agents that can enhance crop resilience.

Conclusion

5-Methoxy-2-nitrophenol is a compound of growing importance, bridging the fields of synthetic chemistry and plant biology. Its straightforward synthesis and versatile chemical reactivity make it a valuable tool for medicinal chemists. Simultaneously, its newly discovered role as a signaling molecule in maize defense highlights the intricate and often untapped chemical diversity of the natural world. This technical guide provides a foundational resource for researchers and professionals seeking to understand and utilize this multifaceted molecule. Further research into its biological activities and synthetic applications is poised to unlock its full potential.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-Methoxy-2-nitrophenol | C7H7NO4 | CID 219635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. usbio.net [usbio.net]

- 6. 5-Methoxy-2-nitrophenol - High purity | EN [georganics.sk]

- 7. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Relevance of 5-Methoxy-2-nitrophenol as a Key Synthetic Precursor for Pharmacologically Active Molecules

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Methoxy-2-nitrophenol is a versatile chemical intermediate with limited direct biological activity of therapeutic relevance. However, its true significance in the pharmaceutical sciences lies in its role as a key starting material for the synthesis of potent and selective antagonists for critical drug targets. This guide focuses on the utility of 5-Methoxy-2-nitrophenol and its isomer, 2-methoxy-5-nitrophenol (B41512), in the development of antagonists for the C-C chemokine receptor 1 (CCR1), a key mediator in inflammatory and autoimmune diseases. We will detail the biological context of CCR1, provide a comprehensive synthetic pathway from a methoxy-nitrophenol precursor to a final antagonist, and present relevant quantitative pharmacological data and experimental protocols.

The Target: C-C Chemokine Receptor 1 (CCR1)

CCR1, a G protein-coupled receptor (GPCR), is a crucial player in the inflammatory response. Its primary function is to direct the migration of leukocytes, particularly monocytes and macrophages, to sites of inflammation. Ligands for CCR1 include several chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES). The downstream signaling cascade initiated by CCR1 activation is pivotal in the pathogenesis of various inflammatory and autoimmune disorders, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

CCR1 Signaling Pathway

Upon ligand binding, CCR1 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a signaling cascade that results in the mobilization of intracellular calcium and the activation of downstream effector proteins, ultimately leading to cellular responses such as chemotaxis, degranulation, and the release of pro-inflammatory cytokines.

Synthesis of a CCR1 Antagonist from a Methoxy-nitrophenol Precursor

The following multi-step synthesis illustrates the conversion of 2-methoxy-5-nitrophenol into a potent CCR1 antagonist. This synthetic route is detailed in US Patent 7,087,626 B2 and serves as a prime example of the utility of this chemical intermediate.

Synthetic Workflow Diagram

Potential Mechanism of Action of 5-Methoxy-2-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

5-Methoxy-2-nitrophenol is a chemical compound with potential applications in drug discovery, primarily indicated by its role as a key intermediate in the synthesis of antagonists for the C-C chemokine receptor type 1 (CCR1) and the prostaglandin (B15479496) E2 receptor subtype 1 (EP1). While direct pharmacological data on 5-Methoxy-2-nitrophenol is limited, its structural features and the biological activities of related nitrophenol and methoxyphenol compounds suggest potential mechanisms of action revolving around the modulation of inflammatory and signaling pathways. This technical guide provides a comprehensive overview of the hypothesized mechanisms of action, supported by evidence from synthetic chemistry and the pharmacology of analogous compounds. Detailed experimental protocols are provided to facilitate further investigation into its biological activities.

Introduction

5-Methoxy-2-nitrophenol (Figure 1) is a substituted nitrophenol that has garnered interest in medicinal chemistry. Its utility as a precursor for more complex pharmacologically active molecules, particularly CCR1 and EP1 receptor antagonists, suggests that its core structure may possess inherent bioactivity or serve as a valuable scaffold for the development of novel therapeutics. This guide explores the potential mechanisms of action of 5-Methoxy-2-nitrophenol, drawing upon its synthetic applications and the known biological effects of the broader classes of nitrophenols and methoxyphenols.

Figure 1: Chemical Structure of 5-Methoxy-2-nitrophenol

Caption: 2D structure of 5-Methoxy-2-nitrophenol.

Hypothesized Mechanisms of Action

Based on available literature, the potential mechanisms of action of 5-Methoxy-2-nitrophenol can be broadly categorized into two areas: 1) as a structural motif for receptor antagonism and 2) as a modulator of intracellular signaling pathways.

Role as a Precursor for Receptor Antagonists

The most direct evidence for the potential biological targets of 5-Methoxy-2-nitrophenol comes from its use in the synthesis of potent and selective antagonists for CCR1 and EP1 receptors.

-

CCR1 Antagonism: CCR1 is a chemokine receptor that plays a crucial role in the migration of inflammatory cells. Antagonists of CCR1 are being investigated for the treatment of various inflammatory and autoimmune diseases. 5-Methoxy-2-nitrophenol serves as a starting material for the synthesis of complex heterocyclic compounds that exhibit high affinity for the CCR1 receptor. This suggests that the methoxy-nitrophenol scaffold can be elaborated to fit within the ligand-binding pocket of CCR1.

-

EP1 Receptor Antagonism: The EP1 receptor is a G protein-coupled receptor for prostaglandin E2 (PGE2) and is involved in pain and inflammation. The use of 5-Methoxy-2-nitrophenol in the synthesis of EP1 antagonists indicates that its structural elements are compatible with the binding site of this receptor.

The logical workflow for identifying such potential activities is outlined in Figure 2.

Spectral Data Analysis of 5-Methoxy-2-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Methoxy-2-nitrophenol (CAS No. 704-14-3), a key chemical intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The spectral data for 5-Methoxy-2-nitrophenol is summarized in the tables below. This information is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Spectral Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | -OH |

| ~8.0 | d | 1H | Ar-H (H-3) |

| ~7.2 | d | 1H | Ar-H (H-6) |

| ~6.8 | dd | 1H | Ar-H (H-4) |

| ~3.9 | s | 3H | -OCH₃ |

Note: Predicted values are based on typical chemical shifts for protons in similar chemical environments. The exact values may vary depending on the solvent and experimental conditions. The aromatic protons (H-3, H-4, H-6) form a complex splitting pattern.

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~160 | C-5 |

| ~155 | C-1 |

| ~140 | C-2 |

| ~128 | C-6 |

| ~115 | C-3 |

| ~110 | C-4 |

| ~56 | -OCH₃ |

Note: Predicted values are based on typical chemical shifts for carbon atoms in similar chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 5-Methoxy-2-nitrophenol is expected to show the following characteristic absorption bands.

IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3600 (broad) | O-H stretch (phenolic) |

| 3000-3100 | C-H stretch (aromatic) |

| 2850-3000 | C-H stretch (methyl) |

| 1580, 1470 | C=C stretch (aromatic ring) |

| 1520, 1340 | N-O stretch (nitro group) |

| 1250 | C-O stretch (aryl ether) |

Note: A certificate of analysis for 5-Methoxy-2-nitrophenol confirms that its infrared spectrum is consistent with its structure.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Mass Spectrometry Data

| m/z | Proposed Fragment |

| 169 | [M]⁺ (Molecular Ion) |

| 139 | [M - NO]⁺ |

| 123 | [M - NO₂]⁺ |

| 111 | [M - NO - CO]⁺ |

| 95 | [M - NO₂ - CO]⁺ |

Note: The molecular weight of 5-Methoxy-2-nitrophenol is 169.13 g/mol .[2][3] The fragmentation pattern is consistent with that of aromatic nitro compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of 5-Methoxy-2-nitrophenol is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

A standard one-pulse sequence is used.

-

Data is acquired over a spectral width of 0-12 ppm.

-

A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence is used.

-

Data is acquired over a spectral width of 0-200 ppm.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing:

-

The raw data (Free Induction Decay) is Fourier transformed.

-

The resulting spectrum is phase-corrected and the baseline is corrected.

-

The spectrum is calibrated using the TMS signal at 0 ppm.

-

Peak integration and multiplicity analysis are performed for the ¹H NMR spectrum.

-

Chemical shifts are reported in parts per million (ppm).

Attenuated Total Reflectance (ATR) IR Spectroscopy

Sample Preparation:

-

A small amount of the solid 5-Methoxy-2-nitrophenol sample is placed directly onto the ATR crystal.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the crystal.

-

The sample spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Peak positions are identified and reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of 5-Methoxy-2-nitrophenol is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Instrumentation and Data Acquisition:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated at a temperature that ensures vaporization without thermal decomposition.

-

Column: A capillary column suitable for the separation of polar aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Oven Program: The temperature is ramped to allow for the separation of the analyte from any impurities.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Analyzer: A quadrupole or ion trap mass analyzer.

-

Detector: An electron multiplier.

-

Data is acquired over a mass range of m/z 40-400.

-

Data Processing:

-

The total ion chromatogram (TIC) is used to identify the retention time of the compound.

-

The mass spectrum corresponding to the GC peak of 5-Methoxy-2-nitrophenol is extracted.

-

The mass-to-charge ratios (m/z) and relative abundances of the molecular ion and major fragment ions are determined.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as 5-Methoxy-2-nitrophenol.

References

A Technical Guide to the Solubility of 5-Methoxy-2-nitrophenol

This technical guide provides a comprehensive overview of the solubility of 5-Methoxy-2-nitrophenol, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available qualitative solubility information and provides a detailed, adaptable experimental protocol for determining the thermodynamic solubility of 5-Methoxy-2-nitrophenol in various solvents.

Introduction

5-Methoxy-2-nitrophenol (CAS No. 704-14-3) is an aromatic organic compound with the molecular formula C₇H₇NO₄. Its structure, featuring a phenol, a methoxy (B1213986) group, and a nitro group, influences its physicochemical properties, including its solubility profile. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research applications.

Solubility Profile of 5-Methoxy-2-nitrophenol

Currently, there is a lack of specific, quantitative data on the solubility of 5-Methoxy-2-nitrophenol in various solvents at different temperatures in publicly accessible scientific literature. However, several sources provide qualitative solubility information, which is summarized in the table below.

| Solvent | Solubility | Reference |

| Acetone | Soluble | [1][2] |

| Chloroform (B151607) | Soluble, Slightly Soluble | [1][2][3][4][5] |

| Ethyl Alcohol | Soluble | [1][2] |

| Methanol | Slightly Soluble | [3][4][5] |

| Water | Not specified | [1][2] |

Note: The conflicting reports on chloroform solubility ("soluble" versus "slightly soluble") may be due to different experimental conditions or definitions of solubility.

The general solubility characteristics of nitrophenols suggest that 5-Methoxy-2-nitrophenol is likely to be more soluble in polar organic solvents and have limited solubility in non-polar solvents. Its solubility in aqueous solutions is expected to be low but may be influenced by pH due to the acidic nature of the phenolic hydroxyl group.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise, quantitative solubility data, the shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] The following protocol is a generalized procedure that can be adapted for 5-Methoxy-2-nitrophenol.

Materials and Equipment

-

5-Methoxy-2-nitrophenol (solid, high purity)

-

Selected solvents (e.g., water, ethanol, acetone, chloroform, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-Methoxy-2-nitrophenol to a vial. The excess solid should be visually apparent to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtered saturated solution with the same solvent.

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of 5-Methoxy-2-nitrophenol.

-

A calibration curve should be generated using standard solutions of known concentrations of 5-Methoxy-2-nitrophenol to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of 5-Methoxy-2-nitrophenol in the specific solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of the solubility of 5-Methoxy-2-nitrophenol.

Caption: Experimental workflow for determining the solubility of 5-Methoxy-2-nitrophenol.

Caption: Factors influencing the solubility and application of 5-Methoxy-2-nitrophenol.

Conclusion

References

Basic characteristics of 3-Hydroxy-4-nitroanisole

For: Researchers, Scientists, and Drug Development Professionals

Subject: Core Characteristics of 3-Hydroxy-4-nitroanisole (3-Methoxy-4-nitrophenol)

Introduction

3-Hydroxy-4-nitroanisole, systematically known as 3-Methoxy-4-nitrophenol (B113588), is an organic compound with the chemical formula C₇H₇NO₄. It belongs to the class of nitrophenols and is characterized by a benzene (B151609) ring substituted with a hydroxyl group, a methoxy (B1213986) group, and a nitro group. This guide provides a summary of its fundamental chemical and physical properties, a detailed experimental protocol for its synthesis, and relevant safety information. The compound is primarily used as a synthetic intermediate in the production of various organic compounds, including pharmaceuticals and dyes.[1][2]

Chemical and Physical Properties

The core physico-chemical properties of 3-Hydroxy-4-nitroanisole are summarized in the table below. It is a yellow solid with low solubility in water but is soluble in many organic solvents.[3]

| Property | Value | Source |

| Systematic Name | 3-Methoxy-4-nitrophenol | [1] |

| Synonyms | 3-Hydroxy-4-nitroanisole, 4-Nitro-3-methoxyphenol | [1] |

| CAS Number | 16292-95-8 | [1] |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Melting Point | 144 °C | [3] |

| Boiling Point | 356.2 °C (Predicted) | [3] |

| pKa | 7.13 (Predicted) | [3] |

| Appearance | Yellow solid | [3] |

| Solubility | Low in water; Soluble in many organic solvents | [3] |

Synthesis of 3-Hydroxy-4-nitroanisole

A common method for the synthesis of 3-Hydroxy-4-nitroanisole involves the nucleophilic aromatic substitution of a fluorinated precursor.

Experimental Protocol: Synthesis from 4-Fluoro-2-methoxy-1-nitrobenzene

This protocol is adapted from a known synthetic route.

Materials:

-

4-Fluoro-2-methoxy-1-nitrobenzene

-

Dimethyl sulfoxide (B87167) (DMSO)

-

1N Sodium hydroxide (B78521) (NaOH) solution

-

1N Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of 4-fluoro-2-methoxy-1-nitrobenzene (1 equivalent) in DMSO is prepared.

-

An aqueous solution of 1N NaOH (2 equivalents) is added to the reaction mixture.

-

The mixture is heated to 80°C and stirred for 20 hours.

-

After cooling to room temperature, the pH of the solution is adjusted to 5 with a 1N HCl solution.

-

The mixture is extracted three times with ethyl acetate.

-

The combined organic extracts are washed sequentially with water and brine.

-

The organic layer is dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure to yield 3-methoxy-4-nitrophenol as a light yellow solid.

Synthesis Workflow

Caption: Workflow for the synthesis of 3-Hydroxy-4-nitroanisole.

Spectral Data

Safety and Handling

3-Hydroxy-4-nitroanisole is a chemical that should be handled with care in a laboratory setting. It is combustible, and its dust and vapor may form explosive mixtures.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[3] The compound should be stored in a closed container in a cool, dry place, away from ignition sources.[3]

Hazard Statements:

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

Applications

3-Hydroxy-4-nitroanisole serves as a valuable intermediate in organic synthesis.[2] Its functional groups—hydroxyl, methoxy, and nitro—allow for a variety of chemical transformations, making it a precursor for the synthesis of more complex molecules, including dyes and pharmaceutical compounds.[1]

References

A Comprehensive Technical Review of 2-Nitro-5-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-methoxyphenol, also known as 5-Nitroguaiacol, is a nitroaromatic compound with the chemical formula C₇H₇NO₄.[1][2] It serves as a versatile and crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agricultural sectors.[1][3] Its chemical structure, featuring a phenol (B47542), a methoxy (B1213986) group, and a nitro group, provides multiple reactive sites for chemical modification. This compound is a key precursor for potent biological agents, including Vascular Endothelial Growth Factor (VEGF) and tyrosine kinase inhibitors, as well as GABA analogues and phosphodiesterase inhibitors like rolipram.[1] Furthermore, it is a precursor to 6-methoxy-2(3H)-benzoxazolone, a compound of significant agricultural interest.[3] This review provides an in-depth guide to the synthesis, properties, and applications of 2-Nitro-5-methoxyphenol, presenting quantitative data, detailed experimental protocols, and visual diagrams of key processes to support advanced research and development.

Chemical and Physical Properties

2-Nitro-5-methoxyphenol is a light yellow to light brown crystalline solid.[1][4] Its fundamental properties are summarized below, providing a baseline for its use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 636-93-1 | [1][2][5] |

| Molecular Formula | C₇H₇NO₄ | [1][2][4] |

| Molecular Weight | 169.13 g/mol | [1][2][5][6] |

| IUPAC Name | 2-methoxy-5-nitrophenol | [2] |

| Common Synonyms | 5-Nitroguaiacol, 2-Hydroxy-4-nitroanisole | [1][2] |

| Melting Point | 103-107 °C | [1][4][5] |

| Boiling Point | 110-112 °C at 1 mmHg | [1][5] |

| Appearance | Light Yellow to Light Brown Solid/Powder | [1][5] |

| pKa (Predicted) | 8.31 ± 0.19 | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of 2-Nitro-5-methoxyphenol. Key data from various analytical techniques are provided below.

| Spectroscopic Technique | Key Data Points and Observations | Source(s) |

| ¹H NMR | Spectra available in literature, providing detailed proton environment information. A published spectrum shows signals at 7.06 (d, 1H), and 6.89 (dd, 1H). | [3][7][8] |

| ¹³C NMR | Spectra available in literature for carbon skeleton confirmation. | [8][9] |

| Infrared (IR) Spectroscopy | FTIR spectra are available, showing characteristic peaks for the functional groups present (hydroxyl, nitro, ether, aromatic ring). | [2][8] |

| Mass Spectrometry (MS) | GC-MS data indicates a molecular ion peak at m/z 169. MS-MS fragmentation data is also available. | [2] |

Experimental Protocols: Synthesis of 2-Nitro-5-methoxyphenol

Several synthetic routes to 2-Nitro-5-methoxyphenol have been reported. The choice of method often depends on the starting material availability, desired scale, and purity requirements.

Method 1: Nitrosation and Oxidation of 3-Methoxyphenol (B1666288)

This improved procedure offers a clean and rapid formation of high-purity product and is suitable for multi-gram scale-up.[3]

Experimental Protocol:

-

Dissolve 3-methoxyphenol (0.4 mole) in 250 mL of propionic acid and cool the solution to -5 °C.

-

Slowly add a solution of sodium nitrite (B80452) (0.44 mole) in 50 mL of water, maintaining the temperature between -5 and 0 °C.

-

After stirring for 1 hour at this temperature, add 98% nitric acid (0.6 mole) to the resulting slurry. Note: This step is accompanied by the evolution of nitrogen oxide gases and must be performed in a well-ventilated fume hood.

-

Stir the slurry for 1 hour below 0 °C, then allow it to warm to room temperature over 2 hours.

-

Add 250 mL of water dropwise at room temperature to precipitate the product.

-

Filter the solid and wash it with 300 mL of 50% aqueous propionic acid.

-

The resulting solid is the pure product, 2-Nitro-5-methoxyphenol, obtained in approximately 58% yield.[3]

Method 2: Synthesis from Guaiacol (B22219) (for Sodium Salt derivative)

This multi-step process begins with guaiacol (2-methoxyphenol) and is typically used for producing the sodium salt, which has applications as a plant growth regulator.[10][11] The phenol is a key intermediate.

Experimental Protocol:

-

Acylation: Treat guaiacol with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride under controlled temperature and time to form an acetylguaiacol ester.[10]

-

Nitration: React the acetylguaiacol ester with a nitrating agent, typically a mixture of nitric acid and acetic acid. The reaction conditions must be carefully controlled to ensure selective nitration at the 5-position of the aromatic ring, yielding 5-nitroacetylguaiacol.[10]

-

Hydrolysis: Perform a hydrolysis reaction on the 5-nitroacetylguaiacol to remove the acetyl group and yield 2-Nitro-5-methoxyphenol.[10]

-

Salt Formation (Optional): To obtain the sodium salt, treat the hydrolyzed product with a stoichiometric amount of sodium hydroxide (B78521) or sodium carbonate.[10]

Biological Activity and Applications

2-Nitro-5-methoxyphenol is a valuable building block in medicinal chemistry and agriscience due to the bioactivity of its derivatives.

-

Pharmaceutical Synthesis: It is a documented intermediate in the creation of potent inhibitors for VEGF and various tyrosine kinases, which are critical targets in oncology.[1] It is also used to synthesize GABA analogues and phosphodiesterase inhibitors.[1] The presence of the nitro group on an aromatic core is a common feature in many drug molecules.[12]

-

Agricultural Chemicals: The compound is a direct precursor to 6-methoxy-2(3H)-benzoxazolone, a molecule with significant applications in agriculture.[3]

-

Plant Growth Regulation: The sodium salt of 2-Nitro-5-methoxyphenol, known as Sodium 5-nitroguaiacolate, is utilized as a plant growth regulator, stimulating cellular activity and improving stress tolerance in crops.[10][11]

-

Research Reagent: As a substituted nitrophenol, it is used in research to explore new reaction mechanisms and develop novel synthetic methodologies.[1][13] Related methoxyphenol compounds have been studied for their antioxidant and cyclooxygenase (COX)-2 inhibitory activities.[14][15]

Toxicology and Safety Information

Proper handling of 2-Nitro-5-methoxyphenol is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications and other safety data are summarized below.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1][2] |

| GHS Signal Word | Warning | [1][2][5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed. | [1][2][5] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection. | [2][4] |

| Hazard Codes (old system) | Xn (Harmful), Xi (Irritant) | [1] |

| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves. | [5] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere. | [1][4] |

| WGK (Germany) | 3 (highly hazardous for water) | [1][5] |

References

- 1. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]

- 2. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 2-Methoxy-5-nitrophenol - Safety Data Sheet [chemicalbook.com]

- 5. 2-Methoxy-5-nitrophenol 98 636-93-1 [sigmaaldrich.com]

- 6. Synthesis routes of 2-Methoxy-5-nitrophenol [benchchem.com]

- 7. 2-Methoxy-5-nitrophenol(636-93-1) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. bloomtechz.com [bloomtechz.com]

- 12. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Methoxy-2-nitrophenol

Abstract

This document provides a detailed protocol for the synthesis of 5-Methoxy-2-nitrophenol, a valuable building block in the development of various pharmaceutical compounds.[1] The featured method is a facile, high-yield, and regioselective ortho-nitration of 3-methoxyphenol (B1666288) utilizing cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) as the nitrating agent.[2] This one-step process offers significant advantages over traditional nitration methods, which often result in mixtures of isomers and lower yields.[2] This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

5-Methoxy-2-nitrophenol is a key intermediate in the synthesis of various biologically active molecules. It has been utilized in the preparation of conformationally constrained spirocycles that act as CCR1 antagonists and in the synthesis of phenylsulfonyl aminophenoxybenzoates, which serve as EP1 receptor antagonists.[1] The regioselective introduction of a nitro group ortho to the hydroxyl group in 3-methoxyphenol is a critical transformation. The use of cerium (IV) ammonium nitrate (CAN) provides a mild and efficient method to achieve this, with reported yields as high as 90%.[2]

Synthesis Scheme

The synthesis proceeds via the electrophilic aromatic substitution (nitration) of 3-methoxyphenol. The strong mesomeric effect of the methoxy (B1213986) group directs the nitration exclusively to the hindered C-2 position.[2]

Reaction:

Figure 1: Regioselective nitration of 3-methoxyphenol to 5-Methoxy-2-nitrophenol using CAN.

Figure 1: Regioselective nitration of 3-methoxyphenol to 5-Methoxy-2-nitrophenol using CAN.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

| Parameter | Value | Reference |

| Reactant | 3-Methoxyphenol | [2] |

| Molecular Formula | C₇H₈O₂ | N/A |

| Molecular Weight | 124.14 g/mol | N/A |

| Reagent | Cerium (IV) Ammonium Nitrate (CAN) | [2] |

| Molecular Formula | (NH₄)₂Ce(NO₃)₆ | N/A |

| Molecular Weight | 548.22 g/mol | N/A |

| Reagent | Sodium Bicarbonate (NaHCO₃) | [2] |

| Molecular Formula | NaHCO₃ | N/A |

| Molecular Weight | 84.01 g/mol | N/A |

| Solvent | Acetonitrile (B52724) (CH₃CN) | N/A |

| Product | 5-Methoxy-2-nitrophenol | [1][3][4] |

| Molecular Formula | C₇H₇NO₄ | [1][3][5] |

| Molecular Weight | 169.13 g/mol | [1][3][4] |

| Appearance | Yellow crystals or powder | [4] |

| Melting Point | 92-94 °C | [4] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [2] |

| Reaction Time | 15-30 minutes | [2] |

| Yield | ~90% | [2] |

Experimental Protocol

4.1 Materials and Equipment

-

3-Methoxyphenol

-

Cerium (IV) Ammonium Nitrate (CAN)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (B1210297)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-Layer Chromatography (TLC) plates (silica gel)

4.2 Synthesis Procedure

-

To a solution of 3-methoxyphenol (1.0 mmol, 124 mg) in acetonitrile (10 mL) in a 50 mL round-bottom flask, add sodium bicarbonate (1.5 mmol, 126 mg).

-

Stir the mixture at room temperature for 5 minutes.

-

To this stirred suspension, add cerium (IV) ammonium nitrate (CAN) (1.1 mmol, 603 mg) portion-wise over 5 minutes.

-

Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 15-30 minutes.

-

Upon completion, quench the reaction by adding deionized water (20 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4.3 Purification

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent.

-

Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield the pure product as yellow crystals.[6]

4.4 Characterization

-

Appearance: Yellow crystalline solid.[4]

-

Melting Point: 92-94 °C.[4]

-

Solubility: Slightly soluble in chloroform (B151607) and methanol.[1][4]

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry: The synthesized product should be characterized by standard spectroscopic methods to confirm its identity and purity, comparing the obtained data with literature values.

Safety Precautions

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

5-Methoxy-2-nitrophenol is an irritant; avoid contact with skin and eyes.[4][7]

-

Cerium (IV) ammonium nitrate is a strong oxidizing agent; handle with care and avoid contact with combustible materials.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Visualization

The following diagram illustrates the experimental workflow for the synthesis of 5-Methoxy-2-nitrophenol.

References

- 1. usbio.net [usbio.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 5-Methoxy-2-nitrophenol | C7H7NO4 | CID 219635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-METHOXY-2-NITROPHENOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. PubChemLite - 5-methoxy-2-nitrophenol (C7H7NO4) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis routes of 2-Methoxy-5-nitrophenol [benchchem.com]

- 7. 5-Methoxy-2-nitrophenol, 98% | Fisher Scientific [fishersci.ca]

Application Notes and Protocols for 5-Methoxy-2-nitrophenol in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Methoxy-2-nitrophenol as a key chemical reagent in the synthesis of biologically active compounds, particularly in the development of selective receptor antagonists. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its application in research and drug discovery.

Overview of 5-Methoxy-2-nitrophenol

5-Methoxy-2-nitrophenol is an aromatic organic compound that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a phenol, a methoxy (B1213986) group, and a nitro group, allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex molecules.

Chemical Properties:

| Property | Value |

| CAS Number | 704-14-3 |

| Molecular Formula | C₇H₇NO₄ |

| Molecular Weight | 169.13 g/mol |

| Appearance | Yellow crystals or powder |

| Melting Point | 92-94 °C |

| Solubility | Slightly soluble in chloroform (B151607) and methanol |

Applications in Drug Discovery

5-Methoxy-2-nitrophenol is a key precursor in the synthesis of antagonists for G-protein coupled receptors (GPCRs), which are important targets in drug development. Specifically, it has been utilized in the creation of antagonists for the C-C chemokine receptor type 1 (CCR1) and the prostaglandin (B15479496) E2 receptor 1 (EP1).

Synthesis of Spirocyclic CCR1 Receptor Antagonists

5-Methoxy-2-nitrophenol is a crucial starting material for the synthesis of conformationally constrained spirocycles that act as potent CCR1 antagonists.[1] These antagonists have potential therapeutic applications in inflammatory and autoimmune diseases. The initial step in this synthesis is the O-alkylation of 5-Methoxy-2-nitrophenol to introduce a linker for the subsequent construction of the spirocyclic system.

CCR1 Signaling Pathway:

The C-C chemokine receptor type 1 (CCR1) is a G-protein coupled receptor that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), activates intracellular signaling cascades. This can occur through both G-protein dependent and independent pathways, leading to cellular responses such as chemotaxis, proliferation, and inflammation.

Synthesis of Phenylsulfonyl Aminophenoxybenzoate EP1 Receptor Antagonists

5-Methoxy-2-nitrophenol is also a precursor for the synthesis of phenylsulfonyl aminophenoxybenzoates, which are selective antagonists of the EP1 receptor. These compounds have potential applications in the treatment of pain and inflammation. The synthesis involves the reduction of the nitro group to an amine, followed by sulfonylation and subsequent coupling reactions.

EP1 Receptor Signaling Pathway:

The Prostaglandin E2 receptor 1 (EP1) is a Gq-protein coupled receptor. Upon activation by its ligand, prostaglandin E2 (PGE2), it initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), ultimately leading to various cellular responses.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving 5-Methoxy-2-nitrophenol.

General Protocol for O-Alkylation of 5-Methoxy-2-nitrophenol

This protocol describes a general procedure for the O-alkylation of 5-Methoxy-2-nitrophenol, a common initial step in the synthesis of more complex molecules.

Reaction Scheme:

Materials:

-

5-Methoxy-2-nitrophenol

-

Alkylating agent (R-X, e.g., an alkyl halide or tosylate)

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

-

Anhydrous solvent (e.g., DMF, Acetone, Acetonitrile)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-